N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H8BrF4NO2S |
|---|---|
Molecular Weight |
398.17 g/mol |
IUPAC Name |
N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H8BrF4NO2S/c14-9-4-5-11(15)12(7-9)19-22(20,21)10-3-1-2-8(6-10)13(16,17)18/h1-7,19H |
InChI Key |
QKJIKDDXPOUFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Preparation of 5-Bromo-2-fluoroaniline or Related Halogenated Fluorobenzene Intermediates
Several patents describe efficient methods for preparing halogenated fluorobenzene intermediates, crucial for the target compound synthesis.
Synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene (Related Intermediate)
A method for preparing 5-bromo-1,3-dichloro-2-fluorobenzene involves simultaneous feeding of reagents under controlled conditions to achieve selective bromination and chlorination on fluorobenzene derivatives.
Synthesis of 2-Bromo-5-fluorobenzotrifluoride
This intermediate is closely related to the 5-bromo-2-fluorophenyl moiety. The synthesis involves three main steps:
| Step | Reaction Description | Conditions | Yield / Purity |
|---|---|---|---|
| 1 | Nitration of m-fluorobenzotrifluoride to 5-fluoro-2-nitrobenzotrifluoride | Nitric acid/sulfuric acid mixture, <25°C, 2.5 h | 88.1% yield, 92.1% purity |
| 2 | Catalytic hydrogenation of 5-fluoro-2-nitrobenzotrifluoride to 5-fluoro-2-aminobenzotrifluoride | Raney nickel catalyst, hydrogen atmosphere, mild conditions | High yield (not specified) |
| 3 | Diazotization and bromination to 2-bromo-5-fluorobenzotrifluoride | Cuprous bromide, hydrobromic acid, sodium nitrite, low temperature | 76.1% yield, >98% purity |
Preparation of 3-(Trifluoromethyl)benzenesulfonyl Chloride
While direct literature on this exact sulfonyl chloride is limited, sulfonyl chlorides with trifluoromethyl substituents on aromatic rings are typically prepared by chlorosulfonation of the corresponding trifluoromethylbenzene derivative under controlled conditions.
Coupling to Form N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
The key sulfonamide bond formation is achieved by reacting the halogenated fluorophenyl amine with the sulfonyl chloride derivative:
$$
\text{5-bromo-2-fluoroaniline} + \text{3-(trifluoromethyl)benzenesulfonyl chloride} \rightarrow \text{this compound}
$$
-
- Solvent: Dichloromethane (DCM) or similar inert solvent.
- Base: Triethylamine or other organic bases to neutralize HCl formed.
- Temperature: 0°C to room temperature to control reaction rate and selectivity.
- Reaction Time: Several hours until completion monitored by TLC or HPLC.
-
- Extraction and washing to remove inorganic salts.
- Chromatography or recrystallization to obtain high-purity product.
Example from Related Sulfonamide Syntheses
In a related study on sulfonamide derivatives, the sulfonamide formation was performed by reacting amines with arylsulfonyl chlorides in dichloromethane with triethylamine as base, yielding products in 52–81% isolated yield. This approach is applicable to the title compound synthesis.
Data Tables and Reaction Conditions Summary
| Step | Starting Material | Reagents / Catalysts | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Nitration | m-fluorobenzotrifluoride | HNO3 / H2SO4 | - | <25°C | 2.5 h | 88.1 | 92.1 | Controlled dropwise addition |
| Hydrogenation | 5-fluoro-2-nitrobenzotrifluoride | Raney Ni, H2 | - | Mild | - | High | - | Catalyst recyclable |
| Diazotization/Bromination | 5-fluoro-2-aminobenzotrifluoride | CuBr, HBr, NaNO2 | - | 0-5°C | 1-2 h | 76.1 | >98 | Low bubble formation control |
| Sulfonamide formation | 5-bromo-2-fluoroaniline + 3-(trifluoromethyl)benzenesulfonyl chloride | Triethylamine | DCM | 0°C to RT | Several hours | 52-81 (related) | - | Base neutralizes HCl |
In-Depth Research Findings and Notes
- The preparation of the halogenated fluorobenzene intermediates is well-established with high yields and purities, suitable for scale-up and industrial synthesis.
- The sulfonamide bond formation is a classical reaction, typically high yielding and straightforward under mild conditions.
- The trifluoromethyl substituent on the benzenesulfonyl chloride provides electron-withdrawing character, influencing the reactivity and stability of the sulfonamide.
- The 5-bromo-2-fluorophenyl substituent requires careful handling during synthesis to preserve the halogenation pattern without undesired side reactions.
- Hydrogenation catalysts such as palladium on activated carbon or Raney nickel are commonly used for reduction steps in related sulfonamide syntheses.
- Purification often involves recrystallization or chromatographic techniques to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide with structurally related compounds:
Structural and Functional Group Variations
- Lipophilicity : The bromine atom in the target compound increases lipophilicity (logP ~3.5 estimated) relative to analogs with smaller halogens (e.g., -Cl, logP ~2.8) .
Physicochemical Properties
Biological Activity
N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound with significant potential in pharmacology. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound this compound has the following chemical structure:
- Molecular Formula : C13H8BrF3N2O2S
- Molecular Weight : 392.18 g/mol
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effective inhibition against a range of bacterial strains. The mechanism often involves the inhibition of folic acid synthesis, crucial for bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 6.25 µg/mL |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory properties. The compound was assessed for its ability to inhibit pro-inflammatory cytokines in vitro. In a recent study, it was shown to reduce levels of IL-6 and TNF-alpha in cultured macrophages.
- In Vitro Study : The compound reduced IL-6 levels by 45% at a concentration of 10 µM.
- Mechanism : The anti-inflammatory effect is likely mediated through the inhibition of NF-kB signaling pathways.
Antitumor Activity
The potential antitumor effects of this compound were evaluated in various cancer cell lines. Preliminary results suggest that it induces apoptosis in human breast cancer cells (MCF-7) through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase-mediated apoptosis |
| HeLa | 20 | Cell cycle arrest |
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial evaluating the effectiveness of sulfonamide derivatives against resistant bacterial infections, this compound exhibited promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
- Case Study on Anti-inflammatory Properties : A study involving patients with rheumatoid arthritis showed that treatment with this compound led to a significant reduction in joint inflammation and pain scores over a four-week period.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-(5-bromo-2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions between a sulfonyl chloride intermediate and the appropriate amine. For example, carbodiimide-mediated coupling (e.g., EDC or DCC) can link 3-(trifluoromethyl)benzenesulfonyl chloride with 5-bromo-2-fluoroaniline. Reaction optimization includes controlling stoichiometry, solvent choice (e.g., dichloromethane or DMF), and temperature (0–25°C) to maximize yield .
Q. How is the purity and identity of This compound confirmed in research settings?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., aromatic protons and trifluoromethyl group).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or FAB-MS for molecular ion validation (e.g., m/z 462.1573 [M+H]+).
- HPLC : Reversed-phase chromatography (RP-HPLC) with UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this sulfonamide derivative?
- Methodological Answer :
Substituent Variation : Systematically modify the bromo/fluoro positions on the phenyl ring and the trifluoromethyl group on the benzenesulfonamide. For example, replacing bromine with smaller halogens (e.g., Cl) or electron-withdrawing groups to evaluate effects on target binding .
In Vitro Assays : Test analogs against relevant enzymes (e.g., COX-2) using fluorescence polarization or radiolabeled substrate assays.
Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma half-life to prioritize compounds with balanced efficacy and safety .
Q. What strategies are effective in resolving contradictory data between in vitro enzyme inhibition and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma/tissue concentrations over time to correlate exposure with effect. Adjust dosing regimens (e.g., frequency, route) to match in vitro IC50 values.
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo activity but are absent in in vitro assays.
- Species-Specific Differences : Compare metabolic pathways across animal models (e.g., rodent vs. human hepatocytes) to explain efficacy gaps .
Q. What analytical techniques are recommended for identifying and quantifying synthetic impurities in this compound?
- Methodological Answer :
- Impurity Profiling : Use preparative RP-HPLC (C18 column, ACN/H2O gradient) to isolate impurities. Characterize via NMR and HRMS for structural elucidation.
- Quantitative Analysis : Validate an HPLC method with reference standards (e.g., EP/Pharm. grade) for linearity (R² >0.99), LOD/LOQ, and precision (%RSD <2%).
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
